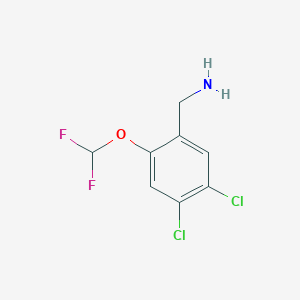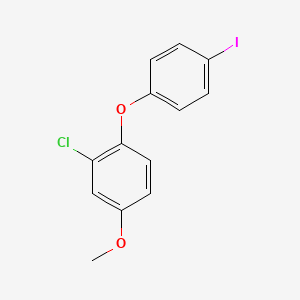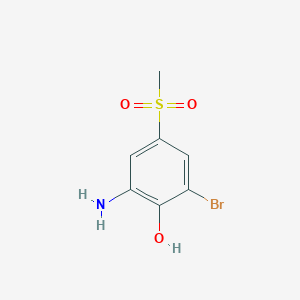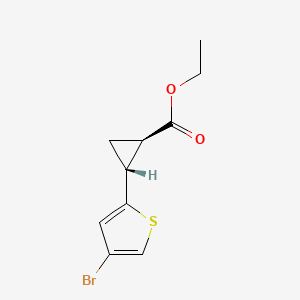
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene
Overview
Description
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene (DBDFMTB) is a compound belonging to the class of organofluorine compounds. It is a colorless, volatile liquid with a strong odor. DBDFMTB is used in a variety of scientific applications, including synthesis, research, and laboratory experiments. In
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other organofluorine compounds. 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has also been used as a model compound to study the reactivity of organofluorine compounds.
Mechanism Of Action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is not well understood. However, it is believed that the difluoromethoxy group in the molecule can act as a Lewis acid, which can facilitate the formation of covalent bonds between the molecule and other substrates. The trifluoromethylthio group can also act as a Lewis base, which can facilitate the formation of hydrogen bonds between the molecule and other substrates.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene are not well understood. However, it is known that 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can act as a weak inhibitor of some enzymes, including cytochrome P450 enzymes. It is also known that 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can interact with some proteins, but the exact mechanism of action is not known.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is volatile and can easily evaporate, which can make it difficult to handle in some experiments.
Future Directions
Future research on 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene should focus on its biochemical and physiological effects, as well as its mechanism of action. It would also be useful to investigate the interaction between 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene and other compounds, as well as its potential applications in the pharmaceutical and medical fields. Additionally, further research should be conducted to develop more efficient and cost-effective methods of synthesis.
properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXDUFANJMDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



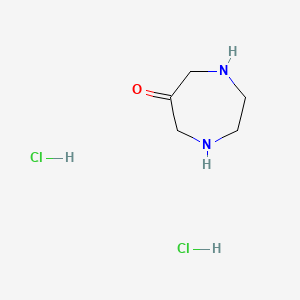
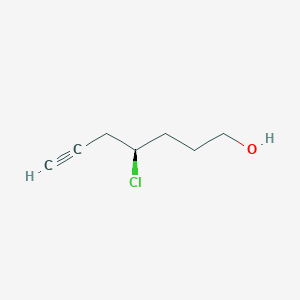
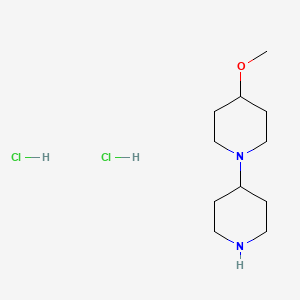
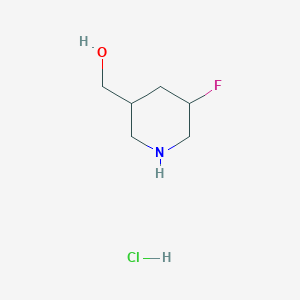
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)
